4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride
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Overview
Description
4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C13H19NO3·HCl and a molecular weight of 273.76 g/mol It is a piperidine derivative, characterized by the presence of a 3,5-dimethoxyphenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired piperidinol compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various piperidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)piperidin-4-ol hydrochloride
- 4-(2,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride
- 4-(3,5-Dimethoxyphenyl)piperidin-4-one hydrochloride
Uniqueness
4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications .
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-16-11-7-10(8-12(9-11)17-2)13(15)3-5-14-6-4-13;/h7-9,14-15H,3-6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMYGPHKDMWNPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCNCC2)O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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